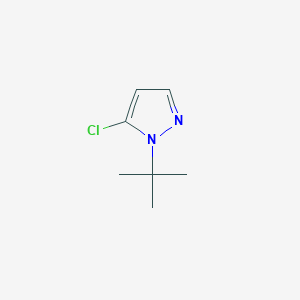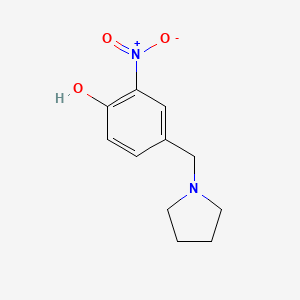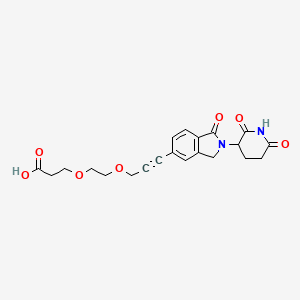
Ethyl (piperidin-2-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (piperidin-2-ylidene)acetate is a chemical compound with the molecular formula C9H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (piperidin-2-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl acetoacetate under basic conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of ethyl acetoacetate .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (piperidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl (piperidin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Wirkmechanismus
The mechanism of action of ethyl (piperidin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways and molecular targets involved vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ethyl (piperidin-2-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl (piperidin-4-ylidene)acetate: Similar in structure but with the double bond at a different position.
Ethyl (pyrrolidin-2-ylidene)acetate: Contains a five-membered ring instead of a six-membered ring.
Ethyl (azepan-2-ylidene)acetate: Contains a seven-membered ring instead of a six-membered ring
This compound is unique due to its specific ring structure and the position of the double bond, which can influence its chemical behavior and interactions .
Eigenschaften
CAS-Nummer |
25654-24-4 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
ethyl 2-piperidin-2-ylideneacetate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
VTIIQRXRYKVQEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride](/img/structure/B14770848.png)
![9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B14770849.png)





![2-(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14770875.png)



